An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid
An In-depth Technical Guide to 2-Methyl-1,3-benzoxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a heterocyclic organic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of benzene and oxazole rings, is a significant scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2][3] This guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2-Methyl-1,3-benzoxazole-4-carboxylic acid, drawing upon available data and general knowledge of the benzoxazole class of compounds. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document aims to provide a valuable resource for researchers by presenting predicted properties, generalized synthetic approaches, and expected analytical characteristics.
Molecular Structure and Chemical Properties
The molecular structure of 2-Methyl-1,3-benzoxazole-4-carboxylic acid consists of a central benzoxazole ring system with a methyl group substituted at the 2-position and a carboxylic acid group at the 4-position.
Molecular Structure Diagram:
Caption: Molecular structure of 2-Methyl-1,3-benzoxazole-4-carboxylic acid.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 171861-87-3 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK-- |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK-- |
| Predicted Boiling Point | 353.5±15.0 °C at 760 mmHg | Guidechem |
| Predicted Flash Point | 167.6±20.4 °C | Guidechem |
| Predicted Density | 1.4±0.1 g/cm³ | Guidechem |
| Predicted pKa | 3.63±0.10 | Guidechem |
| Predicted LogP | 1.83 | Guidechem |
Synthesis and Characterization
General Synthesis Approach
The synthesis of 2-substituted benzoxazoles, including carboxylic acid derivatives, typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4][5] A general and efficient one-pot synthesis often utilizes a dehydrating agent or catalyst to facilitate the cyclization reaction. Microwave-assisted synthesis has also been shown to be an effective method for the rapid and high-yield production of benzoxazoles.[4]
Generalized Synthesis Workflow:
Caption: A generalized experimental workflow for the synthesis of 2-methyl-1,3-benzoxazole derivatives.
Illustrative Experimental Protocol (for a related compound)
As a specific protocol for 2-Methyl-1,3-benzoxazole-4-carboxylic acid is not available, the following is a representative procedure for the synthesis of a 2-methylbenzoxazole derivative, which can be adapted by a skilled chemist.
Synthesis of 2-Methylbenzoxazole from o-Nitrophenyl acetate:
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An autoclave is charged with 18.1 g of o-nitrophenyl acetate, 2.50 g of 5% palladium-on-carbon, 0.50 g of ferric chloride, 25 ml of acetic anhydride, and 75 ml of acetic acid.[6]
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The autoclave is purged with nitrogen and then pressurized to 5,000 psig with carbon monoxide.[6]
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The reaction mixture is heated at 190°C for 5 hours.[6]
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After the reaction, the catalyst is separated by filtration and washed with acetone.[6]
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The solvents are evaporated, and the remaining oil is dissolved in ether.[6]
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The ether solution is washed with aqueous sodium bicarbonate and water.[6]
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After evaporating the ether, the crude product is distilled to obtain 2-methylbenzoxazole.[6]
Note: This protocol is for a related compound and would require significant modification for the synthesis of the title compound, likely starting from 2-amino-3-hydroxybenzoic acid and a suitable acetylating agent.
Spectroscopic Characterization (Expected)
While experimental spectra for 2-Methyl-1,3-benzoxazole-4-carboxylic acid are not available, the expected spectroscopic features can be predicted based on its functional groups.
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons on the benzene ring (δ 7.0-8.5 ppm).- Methyl protons (singlet, δ ~2.5 ppm).- Carboxylic acid proton (broad singlet, δ >10 ppm). |
| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~165-185 ppm).- Aromatic carbons (δ ~110-150 ppm).- Methyl carbon (δ ~15-25 ppm).- C2 carbon of the oxazole ring (δ ~160-170 ppm). |
| IR (Infrared) | - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C=N stretch of the oxazole ring (~1650 cm⁻¹).- Aromatic C=C stretches (~1450-1600 cm⁻¹).- C-O stretches (~1200-1300 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 177.04.- Fragments corresponding to the loss of -COOH (m/z = 132.05) and other characteristic fragments. |
Biological Activity and Drug Development Potential
The benzoxazole scaffold is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and analgesic properties.[1][2][3] The specific biological profile of 2-Methyl-1,3-benzoxazole-4-carboxylic acid has not been reported. However, based on the activities of related compounds, it could be a candidate for screening in various therapeutic areas.
Potential Signaling Pathways to Investigate:
Given the known activities of benzoxazole derivatives, several signaling pathways could be relevant for investigation. For instance, some benzoxazole compounds have been shown to inhibit enzymes like cyclooxygenase (COX) or kinases involved in cancer cell proliferation.
Hypothetical Signaling Pathway Modulation:
Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of a benzoxazole derivative on a key enzyme in a cancer cell.
Experimental Workflow for Biological Activity Screening:
A typical workflow for assessing the biological activity of a novel compound like 2-Methyl-1,3-benzoxazole-4-carboxylic acid would involve a series of in vitro and potentially in vivo assays.
Generalized Biological Screening Workflow:
Caption: A generalized workflow for the screening and development of a novel bioactive compound.
Conclusion
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a compound of interest due to its core benzoxazole structure, which is associated with a wide range of pharmacological activities. While specific experimental data for this molecule is currently scarce in the public domain, this guide provides a foundational understanding of its structure, predicted properties, and potential for further investigation. Researchers in drug discovery and medicinal chemistry may find this compound to be a valuable building block or a starting point for the development of novel therapeutic agents. Further research is warranted to synthesize and characterize this compound and to explore its biological activities in detail.
